molecular formula C14H11N3O3 B4654855 5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4654855
M. Wt: 269.25 g/mol
InChI Key: VNVQPFBZQUZYHR-UHFFFAOYSA-N
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Description

5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with a methoxyphenyl group attached at the 5-position.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds in the pyrido[2,3-d]pyrimidin-5-one class have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors . This suggests that 5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione may interact with enzymes such as PI3K, potentially influencing biochemical reactions within the cell.

Cellular Effects

Similar compounds have been shown to exhibit antiproliferative effects, suggesting that they may influence cell division and growth

Molecular Mechanism

Similar compounds have been shown to inhibit protein tyrosine kinases , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenolic derivatives, dihydropyrimidine derivatives, and various substituted pyridopyrimidines.

Scientific Research Applications

5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methoxyphenyl group, which can enhance its biological activity and specificity towards certain molecular targets.

Properties

IUPAC Name

5-(3-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-20-9-4-2-3-8(7-9)10-5-6-15-12-11(10)13(18)17-14(19)16-12/h2-7H,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVQPFBZQUZYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C(=NC=C2)NC(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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